

ACY-1083: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACY-1083

Cat. No.: B15583906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).^{[1][2][3][4]} Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).^{[1][2][5]} This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of **ACY-1083**, with a focus on its mechanism of action and therapeutic effects in CIPN models.

Pharmacokinetics

The pharmacokinetic profile of **ACY-1083** has been characterized in mice following intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of **ACY-1083** in Mice

Parameter	Value	Species	Dose	Route of Administration	Source
Cmax	936 ng/mL	Mouse	5 mg/kg	Intraperitoneal (i.p.)	[1]
T _{1/2}	3.5 hours	Mouse	5 mg/kg	Intraperitoneal (i.p.)	[1]
Biologically Active Plasma Exposure	8 hours	Mouse	5 mg/kg	Intraperitoneal (i.p.)	[1]

Pharmacodynamics

ACY-1083 exerts its biological effects primarily through the selective inhibition of HDAC6, leading to a cascade of downstream events that contribute to its therapeutic potential.

In Vitro Activity

ACY-1083 is a highly potent inhibitor of HDAC6 with an in vitro IC₅₀ of 3 nM.[1] It demonstrates significant selectivity for HDAC6 over other HDAC isoforms, being over 260-fold more selective for HDAC6 than for HDACs 1-9.[1] This selectivity is a key feature, as it minimizes off-target effects associated with broader HDAC inhibition. A primary pharmacodynamic marker of **ACY-1083** activity is the dose-dependent increase in the acetylation of α -tubulin, a known HDAC6 substrate.[1]

Table 2: In Vitro Selectivity of **ACY-1083**

Target	IC ₅₀	Selectivity vs. HDAC6	Source
HDAC6	3 nM	-	[1]
Other HDACs (1-9)	>780 nM	>260-fold	[1]

In Vivo Pharmacodynamics and Efficacy

Preclinical studies have extensively investigated the in vivo pharmacodynamic effects and therapeutic efficacy of **ACY-1083**, particularly in models of chemotherapy-induced peripheral neuropathy.

Reversal of Chemotherapy-Induced Peripheral Neuropathy (CIPN):

- **ACY-1083** has been shown to effectively prevent and reverse mechanical allodynia, spontaneous pain, and numbness in rodent models of cisplatin- and paclitaxel-induced neuropathy.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Treatment with **ACY-1083** restores intraepidermal nerve fiber density, suggesting a role in nerve regeneration.[\[5\]](#)

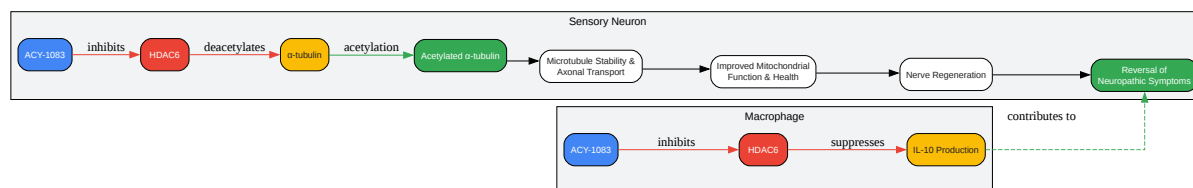
Mechanism of Action in CIPN:

The therapeutic effects of **ACY-1083** in CIPN are believed to be mediated through a multi-faceted mechanism:

- Increased α -Tubulin Acetylation: Inhibition of HDAC6 by **ACY-1083** leads to increased acetylation of α -tubulin in peripheral nerves.[\[1\]](#) This is significant because α -tubulin acetylation is crucial for the stability and function of microtubules, which are essential for axonal transport.
- Improved Mitochondrial Function: **ACY-1083** enhances mitochondrial bioenergetics and content in the tibial nerve and dorsal root ganglia of cisplatin-treated mice.[\[1\]](#) By improving mitochondrial transport and health, **ACY-1083** may alleviate the neuronal damage caused by chemotherapeutic agents.
- Modulation of Inflammatory Pathways: **ACY-1083** has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord of cisplatin-treated mice.[\[6\]](#)[\[7\]](#) This effect is dependent on macrophages.[\[6\]](#)[\[7\]](#) The increased IL-10 signaling to sensory neurons is a critical component of the reversal of mechanical hypersensitivity.[\[6\]](#)

Signaling Pathways and Experimental Workflows

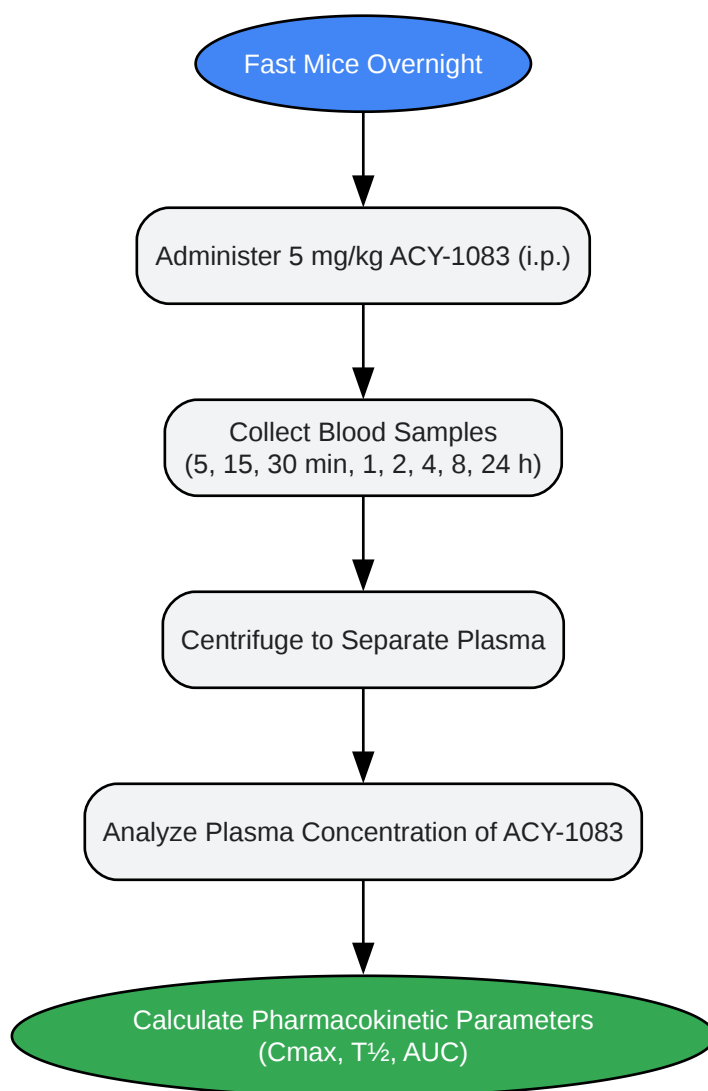
Signaling Pathway of ACY-1083 in Reversing CIPN



[Click to download full resolution via product page](#)

Caption: Mechanism of **ACY-1083** in reversing chemotherapy-induced peripheral neuropathy.

Experimental Workflow for In Vivo Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: Workflow for determining the pharmacokinetic profile of **ACY-1083** in mice.

Experimental Protocols

In Vivo Pharmacokinetics in Mice

- Animals: Mice were fasted overnight prior to the study.[1]
- Formulation and Dosing: **ACY-1083** was dissolved in a vehicle of 10% dimethylacetamide and 10% Solutol HS 15 in saline.[1] A single dose of 5 mg/kg was administered via intraperitoneal injection.[1]

- **Blood Sampling:** Blood was collected via retro-orbital bleeding at multiple time points post-injection: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.[\[1\]](#)
- **Sample Processing:** Plasma was separated by centrifugation at 2,000 x g for 5 minutes at 4°C.[\[1\]](#)
- **Analysis:** Plasma concentrations of **ACY-1083** were determined to calculate pharmacokinetic parameters.

In Vivo Efficacy in a Cisplatin-Induced Neuropathy Model

- **Animal Model:** C57BL/6J mice were used.[\[1\]](#)
- **Induction of Neuropathy:** Mice received two cycles of cisplatin (cumulative dose of 23 mg/kg).[\[1\]](#)
- **Treatment:** Three days after the final cisplatin dose, when mechanical allodynia was established, mice were treated daily with **ACY-1083** (3 or 10 mg/kg, i.p.) or vehicle for 7 days.[\[1\]](#)
- **Formulation:** For these studies, **ACY-1083** was formulated in 20% 2-hydroxypropyl- β -cyclodextrin and 0.5% hydroxypropyl methylcellulose in water.[\[1\]](#)
- **Behavioral Testing:** Mechanical allodynia was assessed using von Frey filaments.[\[1\]](#)

Western Blot for α -Tubulin Acetylation

- **Tissue Collection:** Tibial nerves were collected from mice treated with cisplatin and **ACY-1083** or vehicle.[\[1\]](#)
- **Protein Extraction and Quantification:** Standard protein extraction and quantification methods were used.
- **Immunoblotting:** Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated α -tubulin and total α -tubulin.

- Detection and Analysis: Appropriate secondary antibodies and a detection system were used to visualize the protein bands. The density of the bands was quantified to determine the relative levels of acetylated α -tubulin.[1]

Conclusion

ACY-1083 is a selective HDAC6 inhibitor with a promising preclinical profile for the treatment of chemotherapy-induced peripheral neuropathy. Its pharmacokinetic properties in mice allow for sufficient plasma exposure to engage its target and elicit a pharmacodynamic response. The mechanism of action is well-supported by evidence of increased α -tubulin acetylation, improved mitochondrial function, and modulation of the IL-10 signaling pathway. While these preclinical findings are encouraging, it is important to note the absence of publicly available data on the safety, toxicology, and clinical development of **ACY-1083** in humans. Further investigation is warranted to translate these promising preclinical results into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACY-1083 | New7 | 1708113-43-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACY-1083 | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 5. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway | Semantic Scholar [semanticscholar.org]
- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [ACY-1083: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15583906#acy-1083-pharmacokinetics-and-pharmacodynamics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com